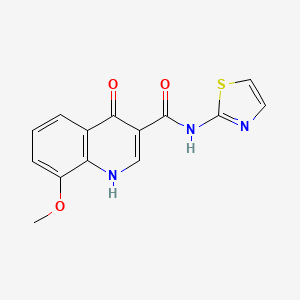![molecular formula C26H20FN3O4S B12181302 6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12181302.png)
6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a quinazolinone moiety, and a benzoxazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinazolinone Moiety: This step involves the reaction of 2-aminobenzamide with 4-fluorophenylacetic acid under acidic conditions to form the quinazolinone ring.
Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol reagent, such as thioglycolic acid, to introduce the sulfanyl group.
Formation of the Benzoxazinone Ring: The final step involves the cyclization of the intermediate with 2-aminophenol under basic conditions to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone moiety can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazolines
Substitution: Substituted fluorophenyl derivatives
科学的研究の応用
6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Biological Research: It is used as a tool compound to study the role of quinazolinone and benzoxazinone derivatives in biological systems.
Chemical Biology: Researchers use this compound to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinazolinone moiety is known to inhibit certain kinases, while the benzoxazinone ring can interact with other proteins involved in signaling pathways. These interactions can lead to the modulation of cellular processes, such as inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group and is used in similar synthetic applications.
2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole: This compound also contains a fluorophenyl group and is studied for its kinase inhibitory activity.
Uniqueness
6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its combination of a quinazolinone moiety, a sulfanyl group, and a benzoxazinone ring. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
特性
分子式 |
C26H20FN3O4S |
|---|---|
分子量 |
489.5 g/mol |
IUPAC名 |
6-[2-[3-[2-(4-fluorophenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C26H20FN3O4S/c27-18-8-5-16(6-9-18)11-12-30-25(33)19-3-1-2-4-20(19)29-26(30)35-15-22(31)17-7-10-23-21(13-17)28-24(32)14-34-23/h1-10,13H,11-12,14-15H2,(H,28,32) |
InChIキー |
ILBLBRXDSQSEOT-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B12181225.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B12181226.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12181227.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B12181232.png)
![6,8-dichloro-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12181237.png)

acetate](/img/structure/B12181261.png)
![(2E)-3-(furan-2-yl)-1-[4-(9H-purin-6-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12181268.png)


![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B12181287.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12181295.png)
![3-[4-(Difluoromethoxy)phenyl]-3-(phenylsulfanyl)-1-(thiophen-2-yl)propan-1-one](/img/structure/B12181305.png)

